5-(M-Tolylethynyl)Pyrimidine
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Overview
Description
5-(2-m-tolylethynyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential as a pharmacological agent, especially in the context of neurological disorders and other therapeutic areas .
Preparation Methods
The synthesis of 5-(2-m-tolylethynyl)pyrimidine typically involves the coupling of a pyrimidine derivative with an ethynyl group substituted with a tolyl moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium acetate and triphenylphosphine as catalysts . The reaction conditions often include the use of a base like sodium carbonate in a solvent such as dioxane at elevated temperatures .
Chemical Reactions Analysis
5-(2-m-tolylethynyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dioxane and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Scientific Research Applications
5-(2-m-tolylethynyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The primary mechanism of action of 5-(2-m-tolylethynyl)pyrimidine involves its antagonistic activity at the metabotropic glutamate receptor 5 (mGluR5). By inhibiting this receptor, the compound can modulate glutamate signaling in the brain, which is crucial for various neurological functions. This inhibition can lead to therapeutic effects in conditions characterized by excessive glutamate activity .
Comparison with Similar Compounds
5-(2-m-tolylethynyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
5-(2-phenylethynyl)pyrimidine: Similar in structure but with a phenyl group instead of a tolyl group.
5-(2-pyridylethynyl)pyrimidine: Contains a pyridyl group, offering different electronic properties.
5-(2-thienylethynyl)pyrimidine: Features a thienyl group, which can influence its biological activity differently.
The uniqueness of 5-(2-m-tolylethynyl)pyrimidine lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its activity at mGluR5 .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-[2-(3-methylphenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C13H10N2/c1-11-3-2-4-12(7-11)5-6-13-8-14-10-15-9-13/h2-4,7-10H,1H3 |
InChI Key |
WDWDORGIXVCIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CN=CN=C2 |
Origin of Product |
United States |
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